REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][CH:4]([NH:7][C:8](=[O:14])[O:9][C:10]([CH3:13])([CH3:12])[CH3:11])[CH2:3][CH2:2]1.[CH3:15][S:16](Cl)(=[O:18])=[O:17]>N1C=CC=CC=1>[C:10]([O:9][C:8](=[O:14])[NH:7][CH:4]1[CH2:3][CH2:2][N:1]([S:16]([CH3:15])(=[O:18])=[O:17])[CH2:6][CH2:5]1)([CH3:11])([CH3:13])[CH3:12]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N1CCC(CC1)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
0.77 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After evaporating the pyridine under reduced pressure, ethyl acetate
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WASH
|
Details
|
by washing with a 5% aqueous citric acid solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying the organic layer over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
WASH
|
Details
|
the obtained solid was washed with diethyl ether
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NC1CCN(CC1)S(=O)(=O)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.19 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |